molecular formula C12H6Cl2N2 B11863021 2,4-Dichlorobenzo[g]quinazoline

2,4-Dichlorobenzo[g]quinazoline

Cat. No.: B11863021
M. Wt: 249.09 g/mol
InChI Key: SUCAXTWOQOVDFB-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s molecular formula is C12H6Cl2N2, and it has a molecular weight of 249.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzo[g]quinazoline typically involves the cyclization of 2,4-quinazoline diones with phosphorus oxychloride and trimethylamine. The reaction mixture is heated under reflux conditions for about 12 hours. The resulting product is then purified through a series of extractions and washings .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzo[g]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while reduction may produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzo[g]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to function as an anti-microtubule agent, triggering mitotic arrest in cancer cells. This action is similar to that of other microtubule depolymerizing agents, leading to cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzo[g]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

2,4-dichlorobenzo[g]quinazoline

InChI

InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(14)16-11/h1-6H

InChI Key

SUCAXTWOQOVDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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